molecular formula C21H21O4P B1683661 o-Cresyl phosphate CAS No. 78-30-8

o-Cresyl phosphate

Cat. No.: B1683661
CAS No.: 78-30-8
M. Wt: 368.4 g/mol
InChI Key: YSMRWXYRXBRSND-UHFFFAOYSA-N
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Description

Historical Context of Tri-o-tolyl Phosphate (B84403) (TOCP) Investigations

The scientific scrutiny of TOCP has a long and storied history, punctuated by incidents of mass poisoning that brought its hazardous nature to the forefront of public health and scientific inquiry.

Early Identification of o-Isomer Toxicity

The recognition of the specific toxicity of the ortho-isomer of tricresyl phosphate dates back to the early 20th century. A significant event that highlighted this was the "Ginger Jake" epidemic in the United States during the Prohibition era. parliament.ukscbt.com An estimated 10,000 to 50,000 people were paralyzed after consuming a Jamaican ginger extract adulterated with TOCP. nih.gov Researchers at the time were able to identify the ortho-isomer of TCP as the causative agent of the paralysis. parliament.uk This incident was a pivotal moment, firmly establishing the unique neurotoxic potential of the o-isomer among the different forms of tricresyl phosphate.

Evolution of Metabolic Understanding of Tri-o-tolyl Phosphate

Initial investigations focused on the direct effects of TOCP. However, by the 1950s, it became clear that the metabolism of TOCP was a critical step in its toxicity. parliament.uk In 1954, research demonstrated that the liver metabolizes TOCP into a more potent inhibitor of esterase enzymes. nih.gov A significant breakthrough occurred in 1961 when the active metabolite, saligenin cyclic o-tolyl phosphate (also known as 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphoran-2-one or CBDP), was identified. parliament.uknih.gov This metabolite is responsible for the delayed neuropathy by inhibiting neuropathy target esterase (NTE). wikipedia.orgparliament.uk

The metabolic process involves several pathways, including the hydroxylation of one or more of the methyl groups and the dearylation of the o-cresyl groups. who.int The critical step is the hydroxylation that leads to the formation of the unstable neurotoxic metabolite. who.int This understanding of TOCP's bioactivation has been fundamental to subsequent toxicological studies.

Notable Incidents and Mass Poisonings Attributed to Tri-o-tolyl Phosphate (TOCP)

Throughout history, several mass poisonings have been attributed to TOCP, underscoring its public health significance. medlink.com

YearLocationSource of PoisoningNumber of People Affected
1899FrancePhosphocresote cough mixture6 patients
1930sUnited States"Ginger Jake" extract10,000-50,000 paralyzed
1932EuropeApiol (an abortion-inducing drug)60 women
1960MoroccoCooking oil adulterated with jet engine lubricating oil~10,000 ill, 6,000 with paresthesia

These incidents, often resulting from the adulteration of consumer products, have provided tragic but valuable case studies for understanding the clinical and pathological effects of TOCP exposure in humans. wikipedia.orgscbt.commedlink.com

Academic Relevance and Research Significance of Tri-o-tolyl Phosphate (TOCP)

TOCP remains a compound of significant interest in academic research for several reasons. It serves as a classic model for studying organophosphate-induced delayed neuropathy (OPIDN), a specific type of neurotoxicity characterized by distal axonal degeneration. who.intnj.gov The study of TOCP has been instrumental in elucidating the mechanisms of this condition, including the role of neuropathy target esterase (NTE). parliament.uk

Furthermore, research into TOCP has driven the development of analytical methods for detecting organophosphates and their metabolites in biological and environmental samples. nih.gov The compound's well-documented history of mass poisonings also makes it a key subject in the fields of toxicology, public health, and risk assessment. medlink.comnj.gov Ongoing research continues to explore various aspects of TOCP toxicity, including its effects on different organ systems and its potential role in other health issues. korea.ac.krusu.edu

Isomeric Considerations in Tri-o-tolyl Phosphate (TOCP) Research

A crucial aspect of TOCP research is the consideration of its isomers. Tricresyl phosphate is a mixture of various triaryl phosphates, and the position of the methyl group on the cresol (B1669610) ring (ortho, meta, or para) significantly influences its toxicological properties. who.int

Distinction Between Isomers and Their Toxicological Profiles

The toxicity of tricresyl phosphate is primarily attributed to the isomers containing an ortho-cresyl group. uzh.ch Of the three main isomers (tri-o-cresyl phosphate, tri-m-cresyl phosphate, and tri-p-cresyl phosphate), TOCP is the most toxic and is the only one that produces delayed neurotoxicity. who.int

IsomerCommon AbbreviationNeurotoxic Potential
Tri-ortho-cresyl phosphateTOCPHigh (causes delayed neurotoxicity)
Tri-meta-cresyl phosphateTMCPLow to negligible neurotoxicity
Tri-para-cresyl phosphateTPCPLow to negligible neurotoxicity

Research has shown that not only the tri-ortho isomer but also mono- and di-ortho isomers of TCP are neurotoxic, with some studies suggesting that mono-ortho isomers may be even more potent than TOCP. nih.govjuniperpublishers.com The meta and para isomers are considered to have significantly lower toxicity. who.int This distinction is critical for risk assessment and for the manufacturing of commercial TCP products, where efforts are made to minimize the content of ortho-isomers. wikipedia.org

Commercial Tri-o-tolyl Phosphate (TOCP) Compositions and ortho-Isomer Content

Commercial tricresyl phosphate (TCP) is not a single, pure substance but rather a complex mixture of isomers. atamanchemicals.comgouv.qc.ca It is typically produced through the reaction of a mixture of cresols (ortho-, meta-, and para-isomers) with phosphorus oxychloride. atamanchemicals.comuzh.chwho.int The final composition and the relative content of the different cresyl phosphate isomers in the commercial product are dependent on the cresol feedstock used during manufacturing. industrialchemicals.gov.aumst.dk Industrial-grade tricresyl phosphate is predominantly composed of meta- and para-isomers. mst.dk

The presence of the ortho-isomer, tri-o-tolyl phosphate (TOCP), is a critical aspect of commercial TCP compositions. Due to the specific properties of the ortho-isomers, manufacturers strive to keep their concentration to a minimum in the final product. uzh.chhealthcouncil.nl This is achieved by using cresol feedstocks with the lowest possible levels of o-cresol (B1677501). uzh.chindustrialchemicals.gov.au Consequently, modern commercial TCP mixtures generally contain a low percentage of o-isomers. industrialchemicals.gov.aumst.dk

Historically, technical grade TCP contained a significantly higher proportion of o-tricresyl phosphate isomers, with some older formulations containing up to 30%. uzh.ch However, current commercial products feature substantially reduced levels. Research and analysis have reported varying concentrations of the tri-o-isomer in contemporary mixtures, with figures ranging from less than 0.1% to as high as 2%. uzh.chcore.ac.uk For instance, some sources indicate that commercial products today contain less than 0.2% tri-o-cresyl phosphate, while others cite maximum concentrations of 0.07% by weight. uzh.chcore.ac.uk It has also been noted that the proportion of TOCP in commercial products is often reduced to less than 0.3%. gouv.qc.ca

It is important to note that the term "ortho-isomer content" in commercial TCP does not refer exclusively to the tri-o-cresyl phosphate isomer. The o-isomers present are often primarily mono-o- and di-o-tricresyl phosphates (e.g., o-m-m, o-m-p, o-p-p, o-o-m, and o-o-p). uzh.ch An analysis of the TCP isomer mixture in aircraft engine oil, for example, found that the o-tricresyl phosphates were present only as mono-o-tricresyl phosphates at concentrations of 13 to 150 mg/l of oil. uzh.ch In addition to the various TCP isomers, commercial mixtures may also contain other impurities, such as dicresyl phosphates (DCPs), triphenyl phosphate, and trixylyl phosphates, depending on the feedstock. industrialchemicals.gov.au

The table below summarizes the reported content of ortho-isomers in various commercial tricresyl phosphate products based on different research findings.

Product Type Reported ortho-Isomer Content Reference(s)
Historical Technical TCPUp to 30% uzh.ch
Modern Commercial TCP< 1% mst.dk
Modern Commercial TCP< 0.2% uzh.ch
Modern Commercial TCPUp to 2% uzh.chcore.ac.uk
Modern Commercial TCPMax 0.07% by weight uzh.ch
TCP "free of o-isomers"< 0.1% core.ac.uk
Commercial ProductReduced to < 0.3% gouv.qc.ca
Aircraft Engine Oil (as mono-o-isomers)13 to 150 mg/l uzh.ch

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(2-methylphenyl) phosphate
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InChI

InChI=1S/C21H21O4P/c1-16-10-4-7-13-19(16)23-26(22,24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h4-15H,1-3H3
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InChI Key

YSMRWXYRXBRSND-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C
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Molecular Formula

C21H21O4P
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DSSTOX Substance ID

DTXSID6032192
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Molecular Weight

368.4 g/mol
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Physical Description

Colorless to pale-yellow, odorless liquid or solid (below 52 degrees F). [NIOSH], COLOURLESS OR PALE YELLOW LIQUID., Colorless to pale-yellow, odorless liquid or solid (below 52 °F).
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Boiling Point

410 °C, BP: approximately 410 °C with slight decomposition, 770 °F (Slight decomposition), 770 °F (Decomposes)
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Flash Point

437 °F ( 225 °C) (Closed cup), 225 °C c.c., 437 °F
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Solubility

Sparingly soluble in water, Slightly soluble in alcohol; soluble in ether, Very soluble in carbon tetrachloride, ethanol, ether, and toluene; soluble in acetic acid, Solubility in water: none, Slight
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Density

1.1955 g/cu cm at 20 °C, Relative density (water = 1): 1.2, 1.16, 1.20
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Vapor Density

Relative vapor density = 12.7 (air = 1), Relative vapor density (air = 1): 12.7, 12.7
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Vapor Pressure

0.00002 [mmHg], 1.96X10-6 mm Hg at 25 °C, 0.00002 mmHg at 77 °F, (77 °F): 0.00002 mmHg
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Color/Form

Colorless or pale yellow liquid

CAS No.

78-30-8
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Record name Phosphoric acid, tri-o-tolyl ester
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Melting Point

11 °C, -22-(-)13 °F, 52 °F
Record name TRI-O-CRESYL PHOSPHATE
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Record name TRI-o-CRESYL PHOSPHATE
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Record name TRIORTHOCRESYL PHOSPHATE
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Record name Triorthocresyl phosphate
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis and Metabolic Pathways of Tri O Tolyl Phosphate Tocp in Research

Chemical Synthesis Methodologies for Tri-o-tolyl Phosphate (B84403) (TOCP) and its Metabolites

The controlled synthesis of TOCP and its metabolites in a laboratory setting is fundamental for toxicological studies, allowing for the investigation of specific compounds and their mechanisms of action.

The synthesis of key TOCP metabolites has been achieved to facilitate their identification and toxicological assessment. A notable study successfully synthesized five specific metabolites, providing a clear pathway for obtaining these compounds for research purposes. nih.gov The synthesized metabolites include products of both dearylation and hydroxylation.

The synthesis of the dearylated metabolites, o-cresyl dihydrogen phosphate and di-o-cresyl hydrogen phosphate, is a two-step process. nih.gov The initial step involves the reaction of phosphorus oxychloride (POCl3) with o-cresol (B1677501) in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst. The molar ratio of the reactants determines the primary product; a 1:1 molar ratio favors the formation of o-cresyl phosphorodichloridate, while a 1:2 ratio yields di-o-cresyl phosphorochloridate. nih.gov In the second step, these chloridate intermediates are hydrolyzed to produce the corresponding acidic metabolites. nih.gov

For the synthesis of hydroxylated and cyclized metabolites, a different approach is taken. Saligenin cyclic o-tolyl phosphate (SCoTP), a highly neurotoxic metabolite, is synthesized by reacting the potassium salt of o-hydroxybenzyl alcohol with o-cresyl phosphorodichloridate. nih.gov The hydroxylated metabolites, hydroxymethyl TOCP (di-o-cresyl o-hydroxymethylphenyl phosphate) and dihydroxymethyl TOCP (o-cresyl di-o-hydroxymethylphenyl phosphate), are synthesized by reacting di-o-cresyl phosphorochloridate with the potassium salt of o-hydroxybenzyl alcohol. nih.gov

Following synthesis, the purification of these metabolites is essential. Techniques such as preparative thin-layer chromatography (TLC) are employed to separate and purify the desired compounds. nih.gov

Table 1: Laboratory Synthesis of TOCP Metabolites

Metabolite Precursors Key Reaction Step
o-Cresyl dihydrogen phosphate Phosphorus oxychloride, o-Cresol (1:1) Hydrolysis of o-cresyl phosphorodichloridate
Di-o-cresyl hydrogen phosphate Phosphorus oxychloride, o-Cresol (1:2) Hydrolysis of di-o-cresyl phosphorochloridate
Saligenin cyclic o-tolyl phosphate (SCoTP) o-Hydroxybenzyl alcohol (potassium salt), o-Cresyl phosphorodichloridate Reaction of potassium salt with phosphorodichloridate
Hydroxymethyl TOCP o-Hydroxybenzyl alcohol (potassium salt), Di-o-cresyl phosphorochloridate Reaction of potassium salt with phosphorochloridate

The structural confirmation of synthesized TOCP metabolites is a critical step to ensure their identity and purity. A combination of spectroscopic and chromatographic techniques is utilized for this purpose. The purity of the synthesized metabolites has been reported to range from 92% to 99% as determined by High-Performance Liquid Chromatography (HPLC). nih.gov

Infrared (IR) spectroscopy is used to identify functional groups present in the molecules. nih.gov The IR spectra of TOCP and its metabolites show common features due to their structural similarities, as well as distinct peaks that characterize each compound. cdc.gov For instance, the metabolites can be classified into non-polar, moderately polar, and highly polar groups based on their IR spectra. cdc.gov

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms within the molecule, aiding in the confirmation of the synthesized structures. nih.govcdc.gov

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compounds, further confirming their identity. nih.govcdc.gov High-resolution mass spectrometry can be used to determine the exact molecular formula. cdc.gov

Table 2: Analytical Techniques for Verification of TOCP Metabolites

Analytical Technique Purpose Reference
High-Performance Liquid Chromatography (HPLC) Determine purity of synthesized metabolites nih.gov
Infrared (IR) Spectroscopy Identify functional groups and classify polarity nih.govcdc.gov
Proton Nuclear Magnetic Resonance (¹H-NMR) Elucidate detailed molecular structure nih.govcdc.gov

Biotransformation and Metabolic Fate of Tri-o-tolyl Phosphate (TOCP)

The toxicity of TOCP is largely attributed to its bioactivation into more potent neurotoxic metabolites. The biotransformation of TOCP involves several key pathways, primarily mediated by the cytochrome P450 enzyme system. nih.gov

One of the primary metabolic pathways for TOCP is hydroxylation, which involves the addition of a hydroxyl group to one or more of the methyl groups on the tolyl rings. nih.gov This process leads to the formation of metabolites such as hydroxymethyl TOCP and di(hydroxymethyl) TOCP. nih.gov These hydroxylated metabolites have been identified in the urine and feces of animals exposed to TOCP. nih.gov The formation of these metabolites is a critical step in the metabolic cascade that can lead to the generation of the highly toxic cyclic metabolite.

Dearylation is another significant metabolic pathway for TOCP, characterized by the removal of one or more of the o-cresyl groups. This process results in the formation of metabolites such as di-o-cresyl hydrogen phosphate and o-cresyl dihydrogen phosphate. nih.gov These dearylated metabolites are major products found in the urine and feces of animals exposed to TOCP. nih.gov In some cases, o-cresol itself is a major urinary metabolite, indicating the complete cleavage of a cresyl group. nih.gov

The most critical metabolic activation of TOCP is the formation of Saligenin cyclic o-tolyl phosphate (SCoTP), also known as 2-(o-cresyl)-4H-1,3,2-benzodioxaphosphorin-2-oxide. uzh.ch This cyclization occurs after an initial hydroxylation of a methyl group on one of the tolyl rings, followed by the removal of an adjacent o-cresyl group and subsequent ring closure. nih.gov

SCoTP is a potent neurotoxin and is considered the active metabolite responsible for the delayed neurotoxicity associated with TOCP exposure. nih.govnih.gov Its neurotoxicity stems from its ability to irreversibly inhibit certain serine esterases, most notably Neuropathy Target Esterase (NTE). nih.govnih.gov The inhibition of NTE is a key initiating event in the development of organophosphate-induced delayed neuropathy (OPIDN). uzh.ch SCoTP is also a strong irreversible inhibitor of butyrylcholinesterase and a weak inhibitor of acetylcholinesterase. uzh.ch The inhibition of these enzymes disrupts normal nerve function and leads to the characteristic neurological damage seen in TOCP poisoning. nih.govoup.com

Oxidative Stress Involvement in Tri-o-tolyl Phosphate (TOCP) Metabolism

The metabolism of Tri-o-tolyl phosphate (TOCP) is intrinsically linked to the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems. Research has demonstrated that exposure to TOCP can lead to significant oxidative damage within various cells and tissues.

Studies have shown that TOCP administration significantly increases the levels of malondialdehyde (MDA), a well-established marker of lipid peroxidation and oxidative stress. nih.gov Concurrently, a notable decrease in the levels of reduced glutathione (B108866) (GSH), a crucial intracellular antioxidant, is observed. nih.gov Furthermore, the activities of key antioxidant enzymes, such as superoxide (B77818) dismutase (GSH-PX), are dramatically diminished in the presence of TOCP. nih.gov This disruption of the cellular antioxidant defense mechanism contributes to the accumulation of oxidative damage.

The toxic effects of TOCP are largely attributed to its metabolic activation by cytochrome P450 enzymes into the neurotoxic metabolite, saligenin cyclic-o-tolyl phosphate (SCOTP). nih.gov This biotransformation process itself can contribute to the generation of ROS. The resulting oxidative stress is implicated in the subsequent cellular damage and autophagy observed in response to TOCP exposure. nih.gov Evidence suggests that the inhibition of oxidative stress can, to a certain extent, rescue the cell viability that is otherwise compromised by TOCP. nih.gov

Table 1: Effect of Tri-o-tolyl Phosphate (TOCP) on Oxidative Stress Markers
Oxidative Stress MarkerEffect of TOCP Exposure
Malondialdehyde (MDA)Significantly Increased
Glutathione (GSH)Dramatically Decreased
Superoxide Dismutase (SOD) ActivityDramatically Decreased
Total Antioxidant Status (TAS)Dramatically Decreased
Total Oxidant Status (TOS)Significantly Increased

Elimination Routes of Tri-o-tolyl Phosphate (TOCP) and its Metabolites

Following administration, Tri-o-tolyl phosphate (TOCP) and its various metabolites are eliminated from the body primarily through urine and feces. The proportion of elimination through these routes can vary between species. For instance, in male rats, approximately 63% of a single oral dose of TOCP is recovered in the urine and 36% in the feces within five days. nih.govnih.gov In male cats, after a single dermal application, about 28% of the dose is recovered in the urine and 20% in the feces over a ten-day period. nih.gov

The metabolic profile in the excreta reveals that TOCP undergoes significant biotransformation before elimination. Unchanged TOCP is generally not detected in the urine. nih.gov The major metabolites identified in both urine and feces are products of hydrolysis and oxidation.

In rats, the primary metabolite found in both urine and feces is o-cresyl dihydrogen phosphate, followed by di-o-cresyl hydrogen phosphate, salicylic (B10762653) acid, o-hydroxybenzyl alcohol, and o-cresol. nih.gov In cats, the major urinary metabolite is o-cresol, followed by di-o-cresyl hydrogen phosphate and o-cresyl dihydrogen phosphate. nih.gov In the feces of cats, di-o-cresyl hydrogen phosphate is the predominant metabolite. nih.gov Trace amounts of the neurotoxic metabolite, saligenin cyclic-o-tolyl phosphate, have also been detected in the urine and feces of cats. nih.gov

Table 2: Major Elimination Routes and Metabolites of Tri-o-tolyl Phosphate (TOCP)
Elimination RoutePercentage of Dose (Rats) nih.govnih.govPercentage of Dose (Cats) nih.govMajor Metabolites Detected
Urine~63%~28%o-cresyl dihydrogen phosphate, di-o-cresyl hydrogen phosphate, o-cresol, salicylic acid, o-hydroxybenzyl alcohol nih.govnih.gov
Feces~36%~20%di-o-cresyl hydrogen phosphate, o-cresyl dihydrogen phosphate, o-cresol nih.govnih.gov

Compound Names

Table 3: Chemical Compounds Mentioned
Compound Name
Tri-o-tolyl phosphate (TOCP)
Malondialdehyde (MDA)
Glutathione (GSH)
Superoxide Dismutase (SOD)
Saligenin cyclic-o-tolyl phosphate (SCOTP)
o-cresyl dihydrogen phosphate
di-o-cresyl hydrogen phosphate
o-cresol
salicylic acid
o-hydroxybenzyl alcohol

Future Directions and Research Gaps in Tri O Tolyl Phosphate Tocp Studies

Elucidation of Remaining Mechanisms of Toxicity

The primary neurotoxic outcome of TOCP exposure, OPIDN, is well-documented, but the intricate molecular and cellular cascades that lead to axonal degeneration are not fully understood. While the metabolism of TOCP to neurotoxic derivatives like salingenin cyclic o-tolyl phosphate (B84403) is a critical initiating step, the subsequent events are complex and require deeper investigation. nih.gov

Future research should focus on:

Downstream Pathways: Studies have implicated calcium-activated calpain and autophagy in the toxic process. For instance, in response to TOCP, intracellular calcium levels can rise, activating calpain, which is associated with the onset of OPIDN. Further research is needed to map these downstream signaling pathways comprehensively.

Cytoskeletal Disruption: Evidence shows that TOCP exposure leads to a significant decrease in cytoskeletal proteins, including neurofilaments and tubulins, in the sciatic nerves of hens. nih.gov The precise mechanisms by which TOCP or its metabolites disrupt the synthesis, transport, or stability of these critical structural proteins remain a key research gap.

Enzyme Inhibition: Beyond neuropathy target esterase (NTE), other enzymatic targets may be involved. For example, a significant correlation has been found between decreased 2', 3'-cyclic nucleotide 3'-phosphohydrolase (CNP) activity in the sciatic nerve and the severity of ataxia in hens, suggesting this could be a useful biochemical marker for neurodegeneration. nih.gov

Non-Neurotoxic Mechanisms: The mechanisms underlying TOCP's effects on other organ systems are less characterized. Studies have shown that TOCP can induce reproductive toxicity through placental apoptosis, autophagy, and oxidative stress. nih.gov Its effects on the immune system also warrant further mechanistic exploration. nih.gov

Table 1: Selected Research Findings on TOCP Mechanisms of Toxicity

Mechanism Key Finding Affected System Model Organism
Autophagy and Calcium Dysregulation TOCP poisoning is associated with increased levels of autophagy-related proteins and activation of Ca²⁺-activated calpain. Nervous System Hen
Cytoskeletal Protein Reduction Significant decreases in neurofilament heavy (NF-H), NF-M, and tubulin levels were observed in sciatic nerves following TOCP treatment. nih.gov Nervous System Hen nih.gov
Placental Toxicity TOCP exposure in pregnant mice induced placental apoptosis and autophagy, downregulated developmental genes, and increased oxidative stress. nih.gov Reproductive System Mouse nih.gov
Enzyme Inhibition CNP activity in sciatic nerve preparations was significantly inhibited at the time of maximal locomotor impairment. nih.gov Nervous System Hen nih.gov

Comprehensive Assessment of Developmental and Reproductive Effects

The potential for TOCP to act as a developmental and reproductive toxicant is an area of growing concern that remains understudied. Existing research provides evidence of adverse effects, but a comprehensive assessment is lacking.

Key research gaps and future directions include:

Placental and Embryonic Effects: TOCP exposure in pregnant mice has been shown to reduce the number of implanted embryos, cause atrophy of the ectoplacental cone, and decrease the total area of the placenta. nih.gov Further studies are needed to confirm these findings and explore the long-term consequences for offspring.

Functional Developmental Deficits: A historical teratogenicity study in rats found no evidence of major structural malformations but did not investigate potential functional developmental deficits, such as impacts on neurodevelopment or behavior in the offspring. nih.gov This represents a significant data gap that needs to be addressed using modern neurodevelopmental toxicity testing paradigms.

Aquatic Models: Recent studies using zebrafish embryos have demonstrated developmental toxicities, including impacts on yolk extension, spontaneous contractions, and cardiac function, highlighting the potential risk to aquatic ecosystems. researchgate.net

Multi-Generational Studies: To fully characterize the impact on reproductive health, well-designed one- or two-generation reproduction toxicity studies are necessary to evaluate effects on fertility, pregnancy, and offspring development across generations. toxicoop.comerbc-group.com

Table 2: Summary of Developmental and Reproductive Toxicity Findings for TOCP

Endpoint Effect Observed Model Organism
Embryo Implantation Significantly reduced numbers of implanted embryos. nih.gov Mouse nih.gov
Placental Development Atrophy and collapse of ectoplacental cone; decreased placental area; downregulation of developmental genes. nih.gov Mouse nih.gov
Structural Malformations No treatment-related external, visceral, or skeletal malformations. nih.gov Rat nih.gov
Functional Deficits Not investigated in mammalian studies. nih.gov N/A
Early Development Altered yolk extension formation, spontaneous contractions, and distance from eye to ear. researchgate.net Zebrafish researchgate.net

Inter-species Variability and Extrapolation Challenges

A significant challenge in TOCP risk assessment is the marked variability in sensitivity between species. Rodents, the standard model in many toxicological studies, are relatively insensitive to the neurotoxic effects of TOCP, whereas humans and chickens are highly sensitive. nj.gov This discrepancy complicates the process of extrapolating data from animal studies to predict human health risks.

Future research should aim to:

Understand Mechanistic Differences: Investigate the underlying toxicokinetic and toxicodynamic factors that drive species-specific sensitivity. This includes differences in metabolism, target site sensitivity, and repair mechanisms.

Improve Extrapolation Models: The use of chickens as a better model for OPIDN introduces uncertainties when extrapolating from an avian species to humans. nj.gov Developing physiologically based pharmacokinetic (PBPK) models can help bridge this gap by integrating data on metabolism and physiology from different species to provide more accurate dose-metric predictions for humans. nih.gov

Utilize In Vitro Systems: In vitro studies using cells derived from different species, including humans, can help characterize inter-species variability in toxicodynamics at the cellular level, providing crucial data for refining risk assessments without relying solely on whole-animal testing. nih.gov

Development of Improved Analytical Methods for Environmental Monitoring

Effective monitoring of TOCP in environmental and occupational settings is essential for exposure assessment and risk management. While general analytical methods for persistent organic pollutants exist, there is a continuous need for improvement. nih.govnih.gov

Future efforts should focus on:

Enhanced Sensitivity and Specificity: Developing methods with lower detection limits to accurately quantify TOCP and its toxic metabolites in complex matrices such as air, water, soil, and biological tissues. serdp-estcp.mil

Cost-Effectiveness and Portability: There is a growing need for low-cost, rapid, and field-deployable analytical tools. nih.gov Innovations in biosensors, lab-on-a-chip devices, and portable spectrophotometers could provide real-time or near-real-time monitoring capabilities, which would be invaluable for assessing cabin air quality on aircraft or at contaminated sites. mdpi.comsciencejournal.re

Standardization: Establishing standardized and validated analytical procedures is crucial for ensuring data comparability across different laboratories and monitoring programs. serdp-estcp.mil

Sustainable Alternatives and Risk Mitigation Strategies

Given the established hazards of TOCP, a long-term goal is to replace it with safer, more sustainable alternatives and to effectively manage existing contamination.

Research in this area should include:

Bioremediation: The use of microorganisms to break down TOCP in the environment is a promising risk mitigation strategy. A microbial consortium has been identified that can degrade TOCP, and initial toxicity evaluations suggest that the resulting degradation products are less toxic than the parent compound. researchgate.net Further research is needed to optimize this process for real-world applications.

Integrated Risk Management: Organizations should incorporate sustainability and chemical safety into their core risk management frameworks. mdpi.comresearchgate.net This involves proactively identifying, prioritizing, and controlling risks associated with hazardous chemicals like TOCP throughout their lifecycle.

Q & A

Q. What analytical methods are recommended for detecting TOTP in environmental and biological samples?

TOTP is analyzed using techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) for surface water and wastewater, gas chromatography-mass spectrometry (GC-MS) for human hair and nail samples, and ultra-performance liquid chromatography-triple quadrupole MS (UPLC-QqQ-MS/MS) for air samples . Method validation should include rigorous quality controls, such as spike-recovery tests and matrix-matched calibration, to address variability in complex biological matrices.

Q. Which experimental models and parameters are used to evaluate TOTP's immunotoxic effects?

Male Sim:(sw) fbr mice are commonly used to study TOTP's immunotoxicity. Key endpoints include:

  • Lymphocyte proliferation assays using mitogens (PHA, LPS) and radioactive thymidine incorporation .
  • Serum immunoglobulin levels (IgA, IgG, IgM) via quantitative immunoelectrophoresis .
  • Delayed hypersensitivity responses measured through radioisotopic footpad swelling ratios .
  • Organ weight changes (e.g., spleen, liver) and hematological parameters (e.g., RBC, lymphocyte counts) .

Q. What are critical storage and handling protocols for TOTP in laboratory settings?

TOTP should be stored at 2–8°C to prevent degradation, with purity verified by HPLC (≥97%). Handling requires PPE (gloves, lab coats) and adherence to hazard protocols (e.g., H370: potential organ damage; H411: aquatic toxicity) .

Advanced Research Questions

Q. How can contradictory findings on TOTP's immunotoxicity be resolved?

Discrepancies arise from factors such as:

  • Dose-response variability : High-dose TOTP (e.g., 100 mg/kg) in mice showed no significant immune suppression in lymphocyte proliferation assays, while lower doses in other studies caused hematological shifts .
  • Exposure duration : Subchronic (13-week) exposures may reveal delayed effects not seen in acute studies .
  • Metabolic differences : Strain-specific cytochrome P450 activity may alter TOTP bioactivation . Methodological resolution: Use standardized dosing regimens (e.g., OECD TG 407) and include metabolite profiling (e.g., TOTP-oxon) in study designs .

Q. What is the role of metabolic activation in TOTP's neurotoxicity?

TOTP itself exhibits direct neurotoxic effects, but its metabolites (e.g., cresyl saligenin phosphate) are more potent acetylcholinesterase inhibitors. In vitro studies show TOTP causes degenerative changes in cultured neurons, though metabolic conversion in tissues like liver enhances toxicity . Key evidence:

  • Chick spinal cord tissues cannot metabolize TOTP in vitro, suggesting neurotoxicity requires prior hepatic activation .
  • Radiolabeled TOTP accumulates in nervous tissue over two weeks, correlating with delayed paralysis .

Q. How does TOTP inhibit non-oxidative metabolic pathways in hepatocytes?

In HepG2 cells, TOTP (2.5 µM) inhibits fatty acid ethyl ester (FAEE) synthases and carboxylesterases by >85%, disrupting lipid metabolism. This inhibition is absent in pancreatic AR42J cells, highlighting tissue-specific enzyme susceptibility . Methodological note: Use competitive substrates (e.g., p-nitrophenyl acetate) and Western blotting (anti-FAEES antibodies) to confirm target enzymes .

Q. What methodological challenges arise in environmental sampling for TOTP?

  • Matrix effects : Airborne TOTP requires GC-MS/MS after passive sampling, while dust/water samples need liquid-liquid extraction (LLE) to isolate non-polar interferents .
  • Sensitivity : Detection limits for indoor air should be ≤0.1 ng/m³ to capture low-dose chronic exposure .
  • Isomer discrimination : Co-eluting isomers (e.g., tri-m-tolyl phosphate) require high-resolution MS or orthogonal column phases .

Tables for Key Experimental Data

Parameter Control TOTP (Low Dose) TOTP (High Dose) Reference
Lymphocyte Proliferation (cpm)12,500 ± 90011,800 ± 1,20012,300 ± 1,100
Serum IgG (% of control)100%98% ± 595% ± 7
Delayed Hypersensitivity Ratio1.0 ± 0.10.97 ± 0.150.93 ± 0.18

Key Citations

  • Neurotoxicity mechanisms:
  • Analytical methods:
  • Immunotoxicity models:
  • Metabolic inhibition:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.